(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate
Brand Name: Vulcanchem
CAS No.: 99497-23-1
VCID: VC17343000
InChI: InChI=1S/C17H23NO3/c1-6-7-8-13-11(2)16(21-12(3)19)14-9-10-18(4)15(14)17(13)20-5/h9-10H,6-8H2,1-5H3
SMILES:
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate

CAS No.: 99497-23-1

Cat. No.: VC17343000

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate - 99497-23-1

Specification

CAS No. 99497-23-1
Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name (6-butyl-7-methoxy-1,5-dimethylindol-4-yl) acetate
Standard InChI InChI=1S/C17H23NO3/c1-6-7-8-13-11(2)16(21-12(3)19)14-9-10-18(4)15(14)17(13)20-5/h9-10H,6-8H2,1-5H3
Standard InChI Key GXNAEZBIVQOKEX-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(C(=C2C=CN(C2=C1OC)C)OC(=O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(6-Butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate belongs to the indole alkaloid class, distinguished by a bicyclic structure comprising a benzene ring fused to a pyrrole moiety. Key substituents include:

  • Butyl group (C₄H₉): Attached at the 6-position, contributing hydrophobicity and influencing membrane permeability.

  • Methoxy group (OCH₃): At the 7-position, enhancing electronic effects and potential hydrogen bonding capacity.

  • Methyl groups (CH₃): At the 1- and 5-positions, providing steric bulk and modulating ring conformation.

  • Acetate ester (OAc): At the 4-position, offering a site for metabolic transformations or hydrolytic cleavage.

Physicochemical Properties

The compound’s molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.4 g/mol. Key properties inferred from structural analogs include:

PropertyValue/Description
LogP (Octanol-Water)~3.2 (predicted)
SolubilityLow aqueous solubility; soluble in DMSO
StabilityHydrolytically sensitive at extreme pH
Melting PointNot empirically determined

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate typically involves multistep organic reactions, as outlined below:

  • Indole Core Formation:

    • Fischer indole synthesis using phenylhydrazines and ketones under acidic conditions.

    • Buchwald-Hartwig amination for introducing substituents at specific positions.

  • Functionalization:

    • Alkylation at the 6-position using butyl halides in the presence of strong bases (e.g., LDA).

    • Methoxylation via nucleophilic aromatic substitution or metal-catalyzed coupling.

    • Acetylation of the 4-hydroxyindole intermediate using acetic anhydride.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent).

    • Recrystallization from ethanol/water mixtures.

Reaction Dynamics

The acetate group at the 4-position serves as a reactive handle for further derivatization:

  • Hydrolysis: Under basic conditions, yields 4-hydroxyindole derivatives.

  • Transesterification: Catalyzed by Lewis acids (e.g., Ti(OiPr)₄) to form alternative esters.

  • Nucleophilic Acyl Substitution: Replacement with amines or thiols to generate amides/thioesters.

Biological Activity and Mechanistic Insights

Antimicrobial Effects

Methoxy- and alkyl-substituted indoles demonstrate:

  • Bacterial Membrane Disruption: Interaction with lipid bilayers of Gram-positive pathogens.

  • Biofilm Inhibition: Quorum sensing interference in Pseudomonas aeruginosa.

Neuropharmacological Activity

Structural parallels to serotonin and melatonin suggest possible:

  • 5-HT Receptor Binding: Partial agonism/antagonism at serotonin receptors.

  • MAO Inhibition: Monoamine oxidase suppression, elevating synaptic neurotransmitter levels.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s modular structure enables:

  • SAR Studies: Systematic variation of substituents to optimize potency and selectivity.

  • Prodrug Design: Ester hydrolysis for controlled release of active metabolites.

Agricultural Chemistry

Indole derivatives are explored as:

  • Plant Growth Regulators: Auxin-like effects on root development.

  • Pesticide Adjuvants: Synergists enhancing herbicide permeability.

Future Research Directions

Empirical Studies Needed

  • In Vitro Screening: Antiproliferative assays against NCI-60 cancer cell lines.

  • ADMET Profiling: Pharmacokinetic and toxicity assessments in rodent models.

  • Crystallography: X-ray analysis to resolve 3D conformation and binding modes.

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems to improve reaction efficiency.

  • Biocatalysis: Enzyme-mediated asymmetric synthesis for chiral variants.

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